- Inhibition of electro polishing of steel in the presence of purine derivatives, Journal of Chemical, 2021, 11(2), 201-219

Cas no 938-55-6 (6-(Dimethylamino)purine)

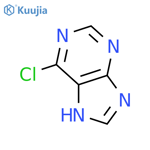

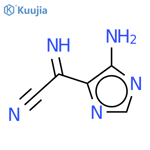

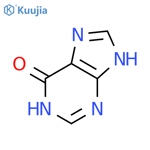

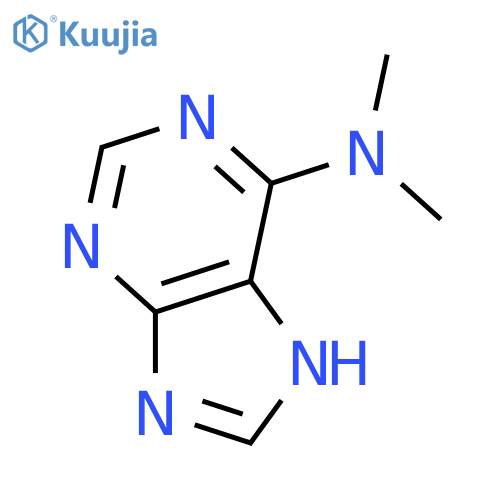

6-(Dimethylamino)purine structure

Nome del prodotto:6-(Dimethylamino)purine

6-(Dimethylamino)purine Proprietà chimiche e fisiche

Nomi e identificatori

-

- N,N-Dimethyl-7H-purin-6-amine

- 6-DMAP

- 6-Dimethylaminopurine

- Dimethyladenine

- 6-(Dimethylamino)-purine

- N,N-dimethyl-9H-purin-6-amine

- 6-(Dimethylamino)purine

- N6,N6-Dimethyladenine

- Protein Kinase Inhibitor, DMAP

- N(6),N(6)-dimethyladenine

- N,N-Dimethyladenine

- 6-Dimethyladenine

- 6,6-Dimethyladenine

- Adenine, N,N-dimethyl-

- 1H-Purin-6-amine, N,N-dimethyl-

- N,N-Dimethyl-6-aminopurine

- N(6)-dimethyladenine

- N,N-dimethyl-1H-purin-6-amine

- 6-Dimethylamino-9H-purine

- 649SA4S2CV

- BVIAOQ

- 1H-Purin-6-amine, N,N-dimethyl- (9CI)

- Adenine, N,N-dimethyl- (8CI)

- Adenine, N6,N6-dimethyl- (6CI)

- N,N-Dimethyl-9H-purin-6-amine (ACI)

- Purine, 6-(dimethylamino)- (7CI)

- DMAP

- NSC 401568

- MFCD00005573

- Adenine,N-dimethyl-

- 9H-PURIN-6-AMINE, N,N-DIMETHYL-

- NS00039689

- CHEBI:60281

- Epitope ID:140948

- 6-Dimethylamine purine

- AKOS028109175

- Z1258992637

- s6088

- Dimethyl-(9H-purin-6-yl)-amine

- AKOS005445384

- CS-W010844

- n,n-dimethyl-adenine

- IDI1_011608

- FT-0620814

- AKOS015850812

- N6,N6 -dimethyladenine

- HY-W010128

- PU09

- UNII-649SA4S2CV

- D3894

- Maybridge3_000221

- HMS1431K01

- BDBM92422

- Q15632695

- AMIKACINSULFATE1:1.8

- MFCD00079113

- N6,N6-dimethyl-Adenine

- 6-(Dimethylamino)purineN,N-Dimethyladenine

- DTXSID20239658

- Purine, 6-dimethylamino

- Adenine, N6,N6-dimethyl-

- SY050761

- 42C

- Kinome_3442

- 938-55-6

- 104245-07-0

- SCHEMBL152593

- 1H-Purin-6-amine,N-dimethyl-

- T71480

- EINECS 213-344-3

- 6-(Dimethylamino)purine, >=98%

- NSC-401568

- NSC401568

- N,N-Dimethyl-9H-purin-6-amine #

- A934230

- D-4800

- Purine, 6-(dimethylamino)-

- DS-6256

- CHEMBL407391

- EN300-63840

- N6,N6-Dimethyladenine ; N,N-Dimethyl-9H-purin-6-amine

- STK370033

- CCRIS 5216

- DTXCID70162149

- BBL036342

- purine, 6-dimethylamino-

- N6,N6-Dimethyladenine; N,N-Dimethyl-9H-purin-6-amine

-

- MDL: MFCD00005573

- Inchi: 1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)

- Chiave InChI: BVIAOQMSVZHOJM-UHFFFAOYSA-N

- Sorrisi: N1C2=C(NC=N2)C(N(C)C)=NC=1

Proprietà calcolate

- Massa esatta: 163.08600

- Massa monoisotopica: 163.086

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 160

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: 4

- XLogP3: 0.7

- Superficie polare topologica: 57.7

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Cristallizzazione. Sensibile all'aria

- Densità: 1.1407 (rough estimate)

- Punto di fusione: 260°C(lit.)

- Punto di ebollizione: 162°C at 50 mmHg

- Punto di infiammabilità: 110 °C

- Indice di rifrazione: 1.6380 (estimate)

- Solubilità: methanol: 0.1 g/mL, clear

- PSA: 57.70000

- LogP: 0.41890

- Solubilità: Non determinato

6-(Dimethylamino)purine Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 1

- WGK Germania:3

- Codice categoria di pericolo: 25-27-36/37/38

- Istruzioni di sicurezza: S26-S28-S36/37/39-S45-S24/25-S22

- CODICI DEL MARCHIO F FLUKA:10-23

- RTECS:UO7440636

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:−20°C

- Gruppo di imballaggio:II; III

- Frasi di rischio:R25

6-(Dimethylamino)purine Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

6-(Dimethylamino)purine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A103153-25g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 25g |

$288.0 | 2025-02-19 | |

| Ambeed | A103153-1mg |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 1mg |

$6.0 | 2025-02-19 | |

| TRC | D461900-250mg |

6-Dimethylaminopurine |

938-55-6 | 250mg |

$ 81.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | D956571-25g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 25g |

$340 | 2024-06-07 | |

| Enamine | EN300-63840-0.5g |

N,N-dimethyl-7H-purin-6-amine |

938-55-6 | 95% | 0.5g |

$22.0 | 2023-06-17 | |

| Ambeed | A103153-1g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 1g |

$28.0 | 2025-02-19 | |

| eNovation Chemicals LLC | D956571-5g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 5g |

$140 | 2024-06-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23185-25g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 25g |

¥2366.0 | 2024-04-17 | |

| Chemenu | CM138595-25g |

6-Dimethylaminopurine |

938-55-6 | 95% | 25g |

$494 | 2021-08-05 | |

| Ambeed | A103153-5g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 5g |

$109.0 | 2025-02-19 |

6-(Dimethylamino)purine Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Puromycin. Synthetic studies. I. Synthesis of 6-dimethylaminopurine, a hydrolytic fragment, Journal of Organic Chemistry, 1954, 19, 631-7

Synthetic Routes 6

Condizioni di reazione

Riferimento

- The prebiotic synthesis of modified purines and their potential role in the RNA world, Journal of Molecular Evolution, 1999, 48(6), 631-637

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 12 h, reflux

1.2 Reagents: Water ; 2 h, rt

1.2 Reagents: Water ; 2 h, rt

Riferimento

- 9-Sulfonyl-9(H)-Purine Derivatives Inhibit HCV Replication Via their Degradation Species, Pharmaceutical Chemistry Journal, 2021, 55(1), 36-45

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Preparation of macrolide erythromycin analogs with antibacterial activity, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

Riferimento

- The 11 positional isomers of Nx,Ny-dimethyladenine: their chemistry, physicochemical properties, and biological activities, Heterocycles, 1999, 51(2), 393-454

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Tetrahydrofuran Solvents: Ethanol ; 17 h, reflux

Riferimento

- Substrate Specificity of a Purine Nucleoside Phosphorylase from Aeromonas hydrophila Toward 6-Substituted Purines and its Use as a Biocatalyst in the Synthesis of the Corresponding Ribonucleosides, Current Organic Chemistry, 2015, 19(22), 2220-2225

Synthetic Routes 13

Condizioni di reazione

1.1 Solvents: Chloroform ; 20 h, 5 °C

1.2 Solvents: Chloroform ; 7 h, rt

1.2 Solvents: Chloroform ; 7 h, rt

Riferimento

- A new approach to the synthesis of N,N-dialkyladenine derivatives, European Journal of Organic Chemistry, 2007, (29), 4881-4887

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Asymmetric Transfer Hydrogenation of rac-α-(Purin-9-yl)cyclopentones via Dynamic Kinetic Resolution for the Construction of Carbocyclic Nucleosides, Organic Letters, 2019, 21(9), 2998-3002

Synthetic Routes 15

Condizioni di reazione

Riferimento

- Spectroscopic and Theoretical Studies of 6-N,N-Dimethyladenine, Journal of Physical Chemistry A, 2002, 106(10), 2293-2299

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide , Water Catalysts: Cupric acetate , 3,5-Diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane, 1-(4-sulfobutyl)-, inner… Solvents: Dimethylformamide ; 20 h, 30 °C

Riferimento

- Room-Temperature Dialkylamination of Chloroheteroarenes Using a Cu(II)/PTABS Catalytic System, Chemistry - An Asian Journal, 2023, 18(1),

Synthetic Routes 17

Condizioni di reazione

1.1 Catalysts: Cupric acetate , 3,5-Diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane, 1-(4-sulfobutyl)-, inner… Solvents: Water ; 60 min, rt

1.2 10 min, rt

1.3 Reagents: Tripotassium phosphate ; 22 h, 30 °C

1.2 10 min, rt

1.3 Reagents: Tripotassium phosphate ; 22 h, 30 °C

Riferimento

- Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System, Journal of Organic Chemistry, 2021, 86(13), 8900-8925

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

6-(Dimethylamino)purine Raw materials

- Hypoxanthine

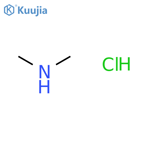

- Dimethylamine hydrochloride

- N,N-Dimethylformamide diethyl acetal

- 5-amino-a-imino-1H-Imidazole-4-acetonitrile

- Adenine

- 6-Chloropurine

- formamide, n-[4-amino-6-(dimethylamino)-5-pyrimidinyl]-

6-(Dimethylamino)purine Preparation Products

6-(Dimethylamino)purine Letteratura correlata

-

Zhongneng Zhou,Xueli Wang,Jinquan Chen,Jianhua Xu Phys. Chem. Chem. Phys. 2019 21 6878

-

Ziyuan Huang,Liangfeng Huang,Yanjuan Huang,Yuanfeng He,Xiaoqi Sun,Xiang Fu,Xiaoyu Xu,Gaofei Wei,Dawei Chen,Chunshun Zhao Nanoscale 2017 9 15883

-

3. 417. Polypurines. Part III. Further studies and syntheses with αω-dipurin-9-ylalkanes and related compoundsJ. H. Lister J. Chem. Soc. 1963 2228

-

B. C. Pal,C. A. Horton J. Chem. Soc. 1964 400

-

Atul Manvar,Anamik Shah Org. Biomol. Chem. 2014 12 8112

938-55-6 (6-(Dimethylamino)purine) Prodotti correlati

- 443-72-1(6-(Methylamino)purine)

- 303016-69-5(7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one)

- 21378-19-8(4-ethenyloxan-4-ol)

- 1806743-57-6(Ethyl 2-hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate)

- 2172117-57-4(2-{(5-chlorofuran-2-yl)methylsulfanyl}cyclobutan-1-ol)

- 99319-51-4(5,5-Dimethyl-3-piperazin-1-ylcyclohex-2-enone)

- 1312002-04-2(N-(cyanomethyl)-3-2-(difluoromethoxy)phenylprop-2-enamide)

- 117539-59-0(1-bromo-5-(trifluoromethyl)naphthalene)

- 145317-82-4(4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine)

- 2172001-04-4(2-1-(cyclopropylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:938-55-6)6-(Dimethylamino)purine

Purezza:99%/99%

Quantità:10g/25g

Prezzo ($):170.0/310.0